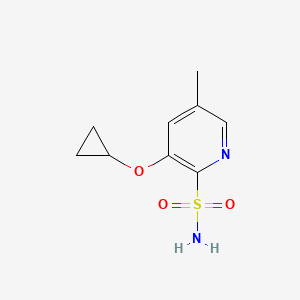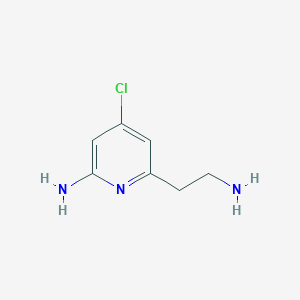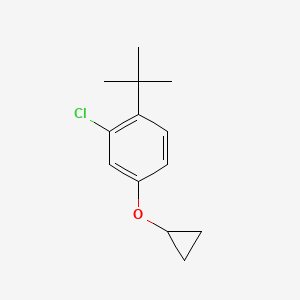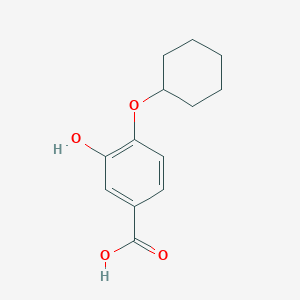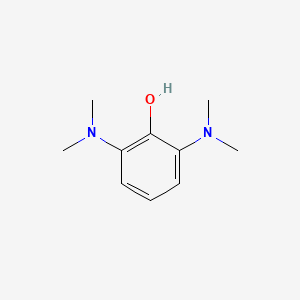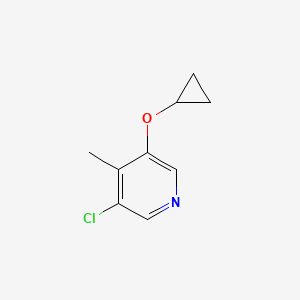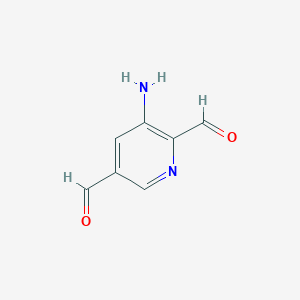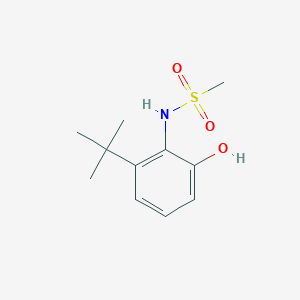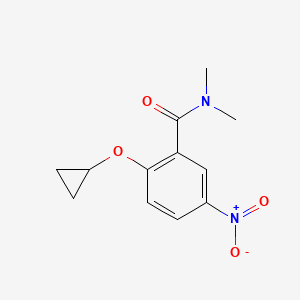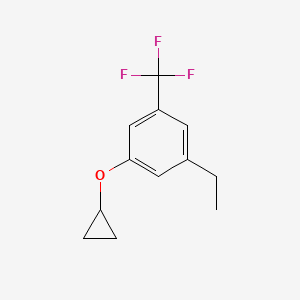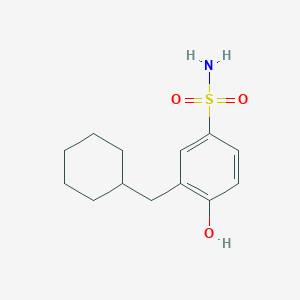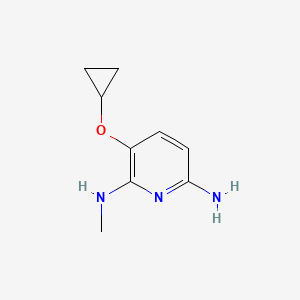
3-Cyclopropoxy-N2-methylpyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE typically involves the cyclopropanation of a pyridine derivative followed by methylation and amination reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the introduction of a cyclopropyl group to the pyridine ring. Reagents such as diazomethane or cyclopropyl bromide can be used in the presence of a catalyst.
Amination: The final step involves the introduction of amino groups to the pyridine ring. This can be done using ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce reduced pyridine derivatives.
Scientific Research Applications
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, materials, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the cyclopropoxy and methylamino groups.
2,6-Diaminopyridine: A pyridine derivative with amino groups at the 2 and 6 positions but lacking the cyclopropoxy and N-methyl groups.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, but without the pyridine ring.
Uniqueness
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is unique due to its combination of a cyclopropoxy group, a pyridine ring, and N-methylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H3,10,11,12) |
InChI Key |
CIPCQTVBPHXJTC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


